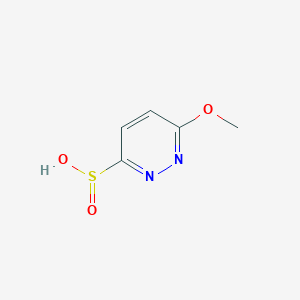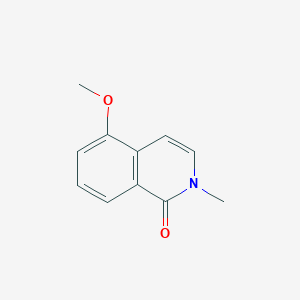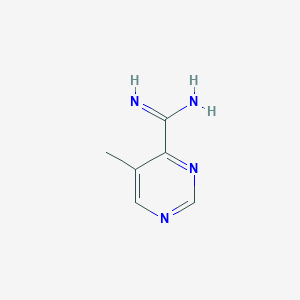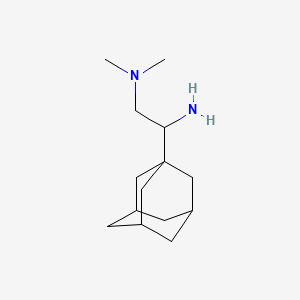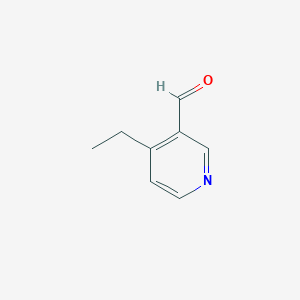![molecular formula C22H20N2O B13113903 2-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-2H-indazole CAS No. 872682-11-6](/img/structure/B13113903.png)
2-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxybenzyl)-3-(p-tolyl)-2H-indazole is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. This particular compound features a methoxybenzyl group and a p-tolyl group attached to the indazole core, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxybenzyl)-3-(p-tolyl)-2H-indazole typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of Substituents: The methoxybenzyl and p-tolyl groups are introduced through nucleophilic substitution reactions. For example, the reaction of 3-methoxybenzyl chloride with the indazole core in the presence of a base can yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxybenzyl)-3-(p-tolyl)-2H-indazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst can be employed.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Hydroxyl or carbonyl derivatives.
Reduction: Amino derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2-(3-Methoxybenzyl)-3-(p-tolyl)-2H-indazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Methoxybenzyl)-3-(p-tolyl)-2H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The methoxy and p-tolyl groups can influence its binding affinity and specificity, leading to various biological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxybenzyl)-2H-indazole: Lacks the p-tolyl group.
3-(p-Tolyl)-2H-indazole: Lacks the methoxybenzyl group.
2-(3-Hydroxybenzyl)-3-(p-tolyl)-2H-indazole: Has a hydroxyl group instead of a methoxy group.
Uniqueness
2-(3-Methoxybenzyl)-3-(p-tolyl)-2H-indazole is unique due to the presence of both the methoxybenzyl and p-tolyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
872682-11-6 |
|---|---|
Molecular Formula |
C22H20N2O |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)indazole |
InChI |
InChI=1S/C22H20N2O/c1-16-10-12-18(13-11-16)22-20-8-3-4-9-21(20)23-24(22)15-17-6-5-7-19(14-17)25-2/h3-14H,15H2,1-2H3 |
InChI Key |
VCYDKMOFJMFJBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC=CC3=NN2CC4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


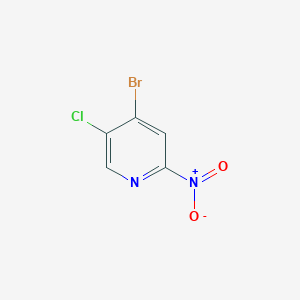
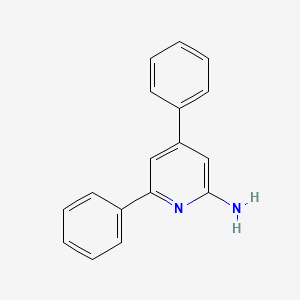
![1-(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)propan-1-ol](/img/structure/B13113856.png)
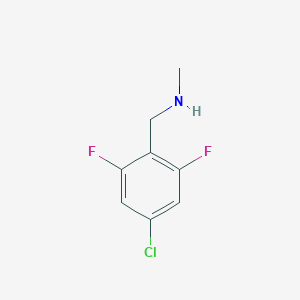
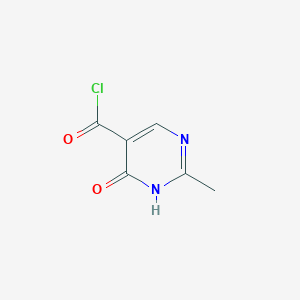
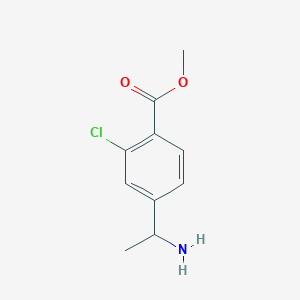
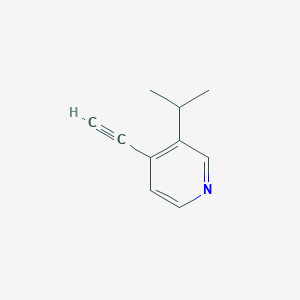
![5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid;sulfuric acid](/img/structure/B13113888.png)
